3-Ethoxy-2,6-difluorobenzamide
Overview
Description
3-Ethoxy-2,6-difluorobenzamide is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzamide, characterized by the presence of ethoxy and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with ethoxyamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-2,6-difluorobenzoic acid.
Reduction: Formation of 3-ethoxy-2,6-difluoroaniline.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Ethoxy-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The primary mechanism of action of 3-Ethoxy-2,6-difluorobenzamide involves the inhibition of the bacterial cell division protein FtsZ. This protein is essential for bacterial cytokinesis, and its inhibition leads to the disruption of cell division, ultimately causing cell death . The compound binds to the allosteric site of FtsZ, preventing the formation of the Z-ring, which is crucial for bacterial cell division .
Comparison with Similar Compounds
2,6-Difluorobenzamide: Lacks the ethoxy group, making it less effective in certain applications.
3-Methoxy-2,6-difluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and biological activities.
2,6-Difluorobenzoyl chloride: A precursor in the synthesis of 3-Ethoxy-2,6-difluorobenzamide.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and difluoro groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and antimicrobial research .
Properties
IUPAC Name |
3-ethoxy-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQRSQFCHZMZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305931 | |
Record name | 3-Ethoxy-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-26-1 | |
Record name | 3-Ethoxy-2,6-difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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